molecular formula C12H18F6N2O4 B1447160 Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate CAS No. 1788043-97-9

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate

Cat. No.: B1447160
CAS No.: 1788043-97-9
M. Wt: 368.27 g/mol
InChI Key: PSXSMJFEUOENJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is a chemical compound with the molecular formula C8H16N2.2C2HF3O2. It is known for its unique structure, which includes a pyrrolizine ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate typically involves the reaction of hexahydro-1H-pyrrolizin-7a-ylmethanamine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate can be compared with other similar compounds, such as:

    Hexahydro-1H-pyrrolizin-7a-ylmethanamine: Lacks the trifluoroacetate groups, which may affect its reactivity and biological activity.

    Pyrrolizine derivatives: Compounds with similar ring structures but different substituents, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2C2HF3O2/c9-7-8-3-1-5-10(8)6-2-4-8;2*3-2(4,5)1(6)7/h1-7,9H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXSMJFEUOENJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate
Reactant of Route 2
Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate
Reactant of Route 3
Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate
Reactant of Route 4
Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate
Reactant of Route 5
Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate
Reactant of Route 6
Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.